2-Bromo-4'carboethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

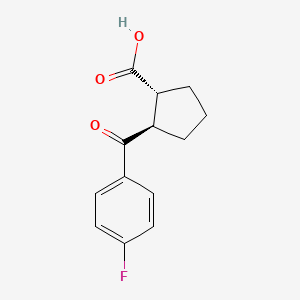

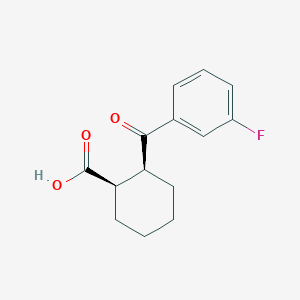

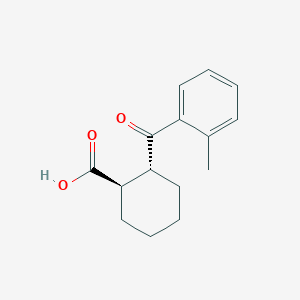

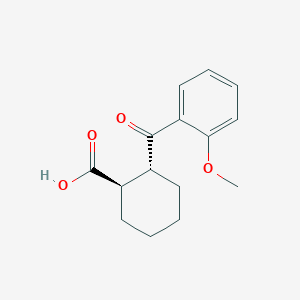

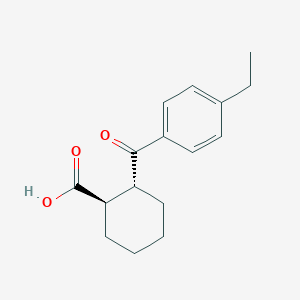

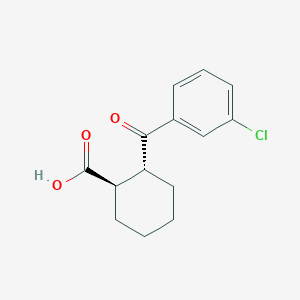

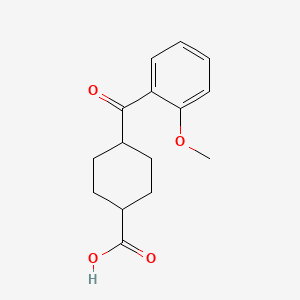

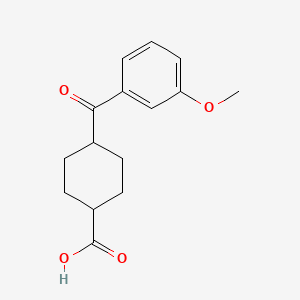

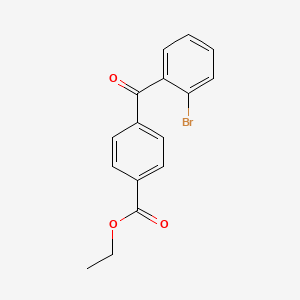

2-Bromo-4’carboethoxybenzophenone, also known as BMOP, is an organic compound generally used as an ultraviolet (UV) filter in sunscreen. It has a molecular weight of 333.18 g/mol and the molecular formula C16H13BrO3 . It is a white solid in physical form .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-4’carboethoxybenzophenone is ethyl 4- (2-bromobenzoyl)benzoate . The InChI Code is 1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4’carboethoxybenzophenone is a white solid . It has a molecular weight of 333.18 g/mol and the molecular formula C16H13BrO3 .Aplicaciones Científicas De Investigación

Chemical Synthesis

Compounds like 2-Bromo-4’carboethoxybenzophenone are often used in chemical synthesis . They can serve as intermediates in the synthesis of other complex molecules. The bromine atom in the compound can be a good leaving group, making it useful in substitution reactions.

Material Science

In material science, such compounds can be used in the development of new materials . The specific properties of the compound, such as its reactivity or stability, can influence the characteristics of the final material.

Chromatography

Chromatography is a technique used to separate mixtures. Compounds like 2-Bromo-4’carboethoxybenzophenone can be used as standards or markers in chromatographic analyses .

Spectroscopic Studies

The compound can be used in spectroscopic studies. For example, similar compounds have been studied using infrared (IR) spectroscopy . These studies can provide valuable information about the compound’s structure and interactions with other molecules.

Pharmaceutical Chemistry

Benzaldehyde derivatives, which are structurally similar to 2-Bromo-4’carboethoxybenzophenone, are commonly used in pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .

Production of Flavoring Agents, Agrochemicals, Cosmetics, Textiles, Dyes

Benzaldehyde derivatives are also used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes . They can also act as ligands in metal coordination chemistry .

Propiedades

IUPAC Name |

ethyl 4-(2-bromobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEVRARDFQLTST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641432 |

Source

|

| Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'carboethoxybenzophenone | |

CAS RN |

746651-78-5 |

Source

|

| Record name | Ethyl 4-(2-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.